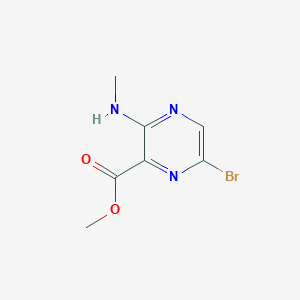

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-9-6-5(7(12)13-2)11-4(8)3-10-6/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVSTTVEIRVEMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(N=C1C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220469 | |

| Record name | Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13457-23-3 | |

| Record name | Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13457-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the pyrazine core stands out as a privileged scaffold, integral to the architecture of numerous biologically active compounds. Its unique electronic properties and capacity for diverse functionalization make it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive bromine atom poised for cross-coupling, a nucleophilic methylamino group, and a modifiable ester—offers a trifecta of synthetic handles for the construction of complex molecular entities.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to delve into the causality behind its synthesis, its reactivity profile, and its proven application in cutting-edge therapeutic modalities, including the development of selective kinase inhibitors and targeted protein degraders. This document is designed to serve as a practical and authoritative resource, empowering scientists to fully leverage the potential of this key intermediate in their research and development endeavors.

Chapter 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This chapter outlines the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is critical for sourcing, regulatory compliance, and scientific communication. The primary identifiers for this compound are consolidated below.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 13457-23-3[1] |

| Molecular Formula | C₇H₈BrN₃O₂[1] |

| SMILES | CNC1=NC=C(N=C1C(=O)OC)Br |

Physicochemical and Spectroscopic Data

The physical properties dictate the handling, storage, and formulation of the compound. While a publicly available experimental spectrum for the title compound is not available, data for its immediate precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate, is well-documented and provides a strong basis for characterization.

Table 1-2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Purity | ≥98% (Commercially available) | [1] |

| Storage | 2-8°C, under inert atmosphere, protected from light | |

Table 1-3: Spectroscopic Data of Precursor: Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4)

| Data Type | Observed Values & Interpretation |

|---|---|

| ¹H NMR | (400 MHz, DMSO-d₆) δ 3.85 (s, 3H), 7.55 (br s, 2H), 8.42 (s, 1H) ppm. The singlet at 3.85 ppm corresponds to the methyl ester protons. The broad singlet at 7.55 ppm is characteristic of the amino (-NH₂) protons. The singlet at 8.42 ppm represents the lone aromatic proton on the pyrazine ring. |

| Mass Spec. | (ES+) m/z 233 [M+H]⁺. |

Note on Expected Spectroscopic Data for the Title Compound: For this compound, one would anticipate a modification in the ¹H NMR spectrum. The broad singlet for the -NH₂ group would be replaced by signals corresponding to the -NH(CH₃) group: a quartet for the N-H proton (coupling to the methyl group) and a doublet for the N-methyl protons around 2.9-3.1 ppm. The chemical shift of the pyrazine ring proton would remain largely unchanged.

Chapter 2: Synthesis and Manufacturing Strategy

The synthesis of this compound is typically achieved through a strategic, multi-step process. The causality behind this approach is rooted in the need to control the regioselectivity of the functional group installations on the pyrazine core. A common and logical pathway involves the initial bromination of a more accessible precursor, followed by N-methylation.

A Proven Two-Step Synthetic Workflow

The most field-proven approach begins with the commercially available Methyl 3-aminopyrazine-2-carboxylate. This allows for a controlled introduction of the bromine atom at the 6-position, followed by a selective methylation of the amino group.

Caption: A typical two-step synthesis of the title compound.

Detailed Experimental Protocols

The following protocols are synthesized from established chemical transformations of pyrazine derivatives and standard organic chemistry methodologies.[3]

Protocol 2.2.1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor)

-

Reaction Setup: To a suitable reaction vessel, charge Methyl 3-aminopyrazine-2-carboxylate (1.0 eq.) and acetonitrile (ACN) as the solvent.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution at room temperature. The use of NBS is critical as it provides a source of electrophilic bromine that selectively reacts at the electron-rich 6-position of the pyrazine ring, which is activated by the amino group.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the resulting precipitate is collected by filtration. Wash the solid with cold acetonitrile to remove any unreacted NBS and soluble byproducts.

-

Drying: Dry the isolated yellow solid under vacuum to afford the target precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate, typically in high yield (>90%).

Protocol 2.2.2: Synthesis of this compound

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq.), in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension in an ice bath (0 °C) and add a strong base, such as Sodium Hydride (NaH) (1.1 eq.), portion-wise. The base is essential to deprotonate the amino group, forming a more nucleophilic sodium amide salt. This step is crucial for preventing O-methylation at the ester and ensuring selective N-methylation.

-

Methylation: After stirring for 30 minutes, add a methylating agent, typically Methyl Iodide (CH₃I) (1.1 eq.), dropwise. The highly nucleophilic amide anion readily attacks the electrophilic methyl iodide in an Sₙ2 reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Chapter 3: Chemical Reactivity and Safe Handling

The synthetic utility of this compound is defined by the distinct reactivity of its functional groups. Understanding these reactive sites is key to its successful application in multi-step syntheses.

Key Reactive Sites and Synthetic Transformations

The molecule possesses three primary sites for chemical modification, allowing for sequential and orthogonal synthetic strategies.

Caption: Key reactive sites on the pyrazine scaffold.

-

The C-Br Bond (Site A): The bromine atom at the 6-position is the most valuable site for building molecular complexity. The electron-deficient nature of the pyrazine ring activates the C-Br bond for oxidative addition to a Palladium(0) catalyst.[4] This makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:

-

The N-H Bond (Site B): The secondary amine is nucleophilic and can undergo further reactions such as acylation or sulfonylation. Its proton is also acidic enough to be removed by a strong base, which can be leveraged for directed metallation or other transformations.

-

The Methyl Ester (Site C): The ester group can be readily hydrolyzed (saponified) under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals, using standard peptide coupling reagents.

Safe Handling, Storage, and Disposal

As with any laboratory chemical, adherence to good laboratory practices is essential for safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As recommended, keep in a dark place under an inert atmosphere between 2-8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Chapter 4: Applications in Research and Drug Discovery

The true value of this compound lies in its application as a strategic intermediate for molecules that modulate critical biological pathways. Its primary use is in the synthesis of kinase inhibitors and, more recently, in the construction of targeted protein degraders.

A Key Building Block for Kinase Inhibitors

Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Small molecule kinase inhibitors are a major class of targeted therapies. The pyrazine scaffold is frequently used in these inhibitors to interact with the hinge region of the kinase ATP-binding pocket.

Focus on FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases where genetic abnormalities are drivers for various cancers.[8] Several research programs have focused on developing selective FGFR inhibitors, and the 3-aminopyrazine-2-carboxamide scaffold, directly accessible from the title compound, has proven to be a highly effective core for this purpose.[8][9][10]

In a typical synthetic strategy, the bromine atom of this compound is used in a Suzuki or similar cross-coupling reaction to introduce a larger fragment that occupies the hydrophobic regions of the kinase active site. Subsequently, the ester is converted to an amide to provide key hydrogen bonding interactions.

Caption: Inhibition of the FGFR signaling pathway.

Application in Targeted Protein Degradation (PROTACs)

A revolutionary therapeutic modality, targeted protein degradation, utilizes heterobifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras) to eliminate disease-causing proteins.[11] A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is classified as a "Protein Degrader Building Block" because its scaffold can be elaborated into ligands for either the target protein or, after modification, linked to an E3 ligase binder.[1] The bromine atom serves as the ideal attachment point for the linker element of the PROTAC molecule.

Conclusion

This compound is far more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for the efficient construction of highly complex and potent bioactive molecules. From the rational design of selective FGFR kinase inhibitors to its application in the burgeoning field of targeted protein degradation, this compound has proven its merit in the demanding arena of drug discovery. As researchers continue to push the boundaries of targeted therapies, the utility and importance of versatile, high-value building blocks like this compound are set to grow, solidifying its place as an indispensable tool in the medicinal chemist's arsenal.

References

-

Zheng, J., Zhang, W., Ni, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][8][9][10]

-

Rodrigues, J. M., Calhelha, R. C., Nogueira, A., et al. (2020). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. Available at: [Link][12]

-

Ihsanawati, A., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link][3]

-

Wang, Y., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B. Available at: [Link][8]

-

Wang, Y., et al. (2017). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link][10]

-

Štefane, B., & Požgan, F. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link][5]

-

Khan, A. H., Bilal, M., Mahmood, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. Available at: [Link][5][6]

-

Bekes, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. Available at: [Link][11]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link][7]

-

CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. Retrieved from [Link][1]

-

DIARY directory. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

Sources

- 1. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. FCKeditor - Resources Browser [diarydirectory.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. reposiTUm: A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification [repositum.tuwien.at]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 11. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (CAS 13457-23-3) has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique electronic properties and versatile reactivity make it a valuable scaffold for introducing molecular complexity and fine-tuning pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic application in cutting-edge drug discovery programs.

Physicochemical Properties and Structural Attributes

This compound is a substituted pyrazine derivative characterized by the presence of a bromine atom, a methylamino group, and a methyl ester functionality. These substituents play a crucial role in the molecule's reactivity and its utility as a synthetic building block.[1][2]

| Property | Value | Source |

| CAS Number | 13457-23-3 | [1] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [2] |

The pyrazine core is an electron-deficient aromatic system, a feature that is further amplified by the electron-withdrawing nature of the bromine atom and the carboxylate group. This electronic profile is a key determinant of its reactivity in cross-coupling reactions. The methylamino group, on the other hand, acts as an electron-donating group and a potential hydrogen bond donor, which can be critical for molecular recognition in biological targets.

Synthesis and Spectroscopic Characterization

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the searched literature, its synthesis can be inferred from established methodologies for similar pyrazine derivatives. A plausible synthetic route would involve the multi-step functionalization of a pyrazine core. One potential pathway could start from a commercially available aminopyrazine-carboxylate, followed by bromination and subsequent N-methylation. For instance, the synthesis of the related compound, methyl 3-amino-6-bromopyrazine-2-carboxylate, involves the bromination of methyl 3-aminopyrazine-2-carboxylate with N-bromosuccinimide in acetonitrile.[3]

Illustrative Synthetic Workflow:

Caption: A plausible synthetic pathway to the target compound.

Spectroscopic Characterization:

Actual experimental spectroscopic data for this compound is not available in the provided search results. However, based on the analysis of similar compounds, the expected NMR signals can be predicted.

Expected ¹H NMR (in CDCl₃):

-

A singlet for the pyrazine ring proton (H-5) in the aromatic region (δ 7.5-8.5 ppm).

-

A broad singlet or doublet for the N-H proton of the methylamino group.

-

A singlet for the methyl ester protons (O-CH₃) around δ 3.9-4.1 ppm.

-

A doublet for the methyl protons of the methylamino group (N-CH₃) around δ 3.0-3.3 ppm, which may show coupling to the N-H proton.

Expected ¹³C NMR (in CDCl₃):

-

Signals for the four pyrazine ring carbons in the aromatic region (δ 120-160 ppm).

-

A signal for the carbonyl carbon of the ester group (δ 160-170 ppm).

-

A signal for the methyl ester carbon (O-CH₃) around δ 52-55 ppm.

-

A signal for the methylamino carbon (N-CH₃) around δ 28-32 ppm.

Researchers should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of the synthesized compound.

Chemical Reactivity and Utility in Cross-Coupling Reactions

The synthetic value of this compound lies in the reactivity of its C-Br bond, which serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyrazine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the complex molecular architectures often required for potent and selective kinase inhibitors.

Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] While the title compound already possesses a methylamino group, the bromine atom can be displaced by another amine, allowing for the synthesis of unsymmetrical 3,6-diaminopyrazine derivatives. This is particularly useful in creating linkers for PROTACs or for introducing functionalities that can modulate solubility and cell permeability.

Workflow for Buchwald-Hartwig Amination:

Sources

An In-depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is a specialized heterocyclic compound that has emerged as a critical building block in the field of targeted protein degradation.[1] Its structural features, particularly the presence of multiple reactive sites on a rigid pyrazine core, make it an exceptionally versatile scaffold for the synthesis of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its strategic application in drug discovery, and essential safety considerations.

The pyrazine ring is a common motif in medicinal chemistry, known for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2] In this specific derivative, the strategic placement of a bromine atom, a methylamino group, and a methyl ester provides orthogonal chemical handles. This allows for precise, stepwise chemical modifications, a feature highly valued in the modular construction of complex molecules like PROTACs.

Physicochemical and Structural Data

A precise understanding of the molecule's properties is fundamental for its application in synthetic chemistry and drug design. The key data for this compound is summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 246.06 g/mol | [1] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1] |

| CAS Number | 13457-23-3 | [1] |

| Canonical SMILES | CNC1=NC(=C(N=C1)Br)C(=O)OC | N/A |

| Purity (Typical) | ≥98% | [1] |

| Appearance | Off-white to yellow solid (inferred) | N/A |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [3] |

Strategic Importance in Drug Discovery: A Bifunctional Scaffold for PROTACs

The primary utility of this compound is as a "Protein Degrader Building Block".[1] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins. They consist of three components: a "warhead" that binds the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical "linker" that connects them.

The structure of this compound is ideally suited for incorporation into PROTAC linkers. The linker is not merely a spacer; its length, rigidity, and composition are critical for achieving a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.

This molecule offers two distinct points for chemical elaboration:

-

The Bromine Atom: Located at the C6 position, this is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[4][5] This allows for the attachment of one of the PROTAC's terminal elements (either the warhead or the E3 ligase ligand) via a stable carbon-carbon or carbon-nitrogen bond.

-

The Methylamino and Ester Groups: The secondary amine or the ester (following hydrolysis to a carboxylic acid) can be used for amide bond formation. This provides a robust and common method for attaching the other terminal element or for extending the linker chain.

The diagram below illustrates how this building block can be conceptually integrated into a PROTAC synthesis workflow.

Caption: Orthogonal synthesis pathways for PROTAC development.

Proposed Synthetic Protocol

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [cymitquimica.com]

- 3. FCKeditor - Resources Browser [diarydirectory.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

An In-Depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: A Key Building Block for Targeted Protein Degradation

This guide provides a comprehensive technical overview of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on its emerging role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, a scaffold that is a component of many biologically active compounds[1][2]. The specific substitutions on this core structure impart the unique chemical properties that make it a valuable tool in synthetic and medicinal chemistry.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₇H₈BrN₃O₂ | [3][4] |

| Molecular Weight | 246.06 g/mol | [3][4] |

| CAS Number | 13457-23-3 | [3][4] |

| Canonical SMILES | CNC1=NC=C(N=C1C(=O)OC)Br | [2] |

| Physical Form | Solid (predicted) | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is logically approached as a two-step process, starting from the commercially available Methyl 3-aminopyrazine-2-carboxylate. This process involves an initial bromination of the pyrazine ring followed by N-methylation of the amino group.

Step 1: Synthesis of the Precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate

The foundational step is the regioselective bromination of Methyl 3-aminopyrazine-2-carboxylate. The electron-donating amino group at position 3 directs the electrophilic substitution to the C6 position of the pyrazine ring. N-Bromosuccinimide (NBS) is an effective and commonly used reagent for this transformation.

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in acetonitrile.

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (1 equivalent) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the resulting precipitate is collected by filtration. The solid is then washed with acetonitrile and dried to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate as a yellow solid.

Self-Validation: The success of this step is confirmed by the significant increase in mass and the characteristic isotopic pattern of bromine in mass spectrometry analysis of the product. Further confirmation is obtained through ¹H NMR, where the disappearance of the proton signal at the C6 position of the starting material and the appearance of a singlet for the remaining aromatic proton are observed.

Step 2: N-Methylation to Yield this compound

The second step involves the selective N-methylation of the amino group of Methyl 3-amino-6-bromopyrazine-2-carboxylate. A common and effective method for such transformations is the use of a methylating agent, such as methyl iodide (MeI), in the presence of a suitable base to deprotonate the amine.

Note: The following protocol is a generalized procedure based on standard organic chemistry principles for N-methylation and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 3-amino-6-bromopyrazine-2-carboxylate (1 equivalent) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Deprotonation: Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Allow the mixture to stir for a short period to ensure complete deprotonation.

-

Methylation: Add methyl iodide (MeI, ~1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality and Trustworthiness: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to prevent side reactions, such as the hydrolysis of the ester group. The use of an anhydrous aprotic solvent is necessary to prevent quenching of the base and to ensure the desired reaction proceeds efficiently. This self-validating system relies on careful control of stoichiometry and reaction conditions to favor the desired mono-N-methylation product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the pyrazine ring proton (δ ~8.0-8.5 ppm).- A singlet for the methyl ester protons (δ ~3.9-4.1 ppm).- A singlet or doublet for the N-methyl protons (δ ~3.0-3.3 ppm), which may show coupling to the N-H proton.- A broad singlet for the N-H proton (variable chemical shift). |

| ¹³C NMR | - A signal for the carbonyl carbon of the ester (δ ~160-165 ppm).- Signals for the pyrazine ring carbons (δ ~120-160 ppm).- A signal for the methyl ester carbon (δ ~52-55 ppm).- A signal for the N-methyl carbon (δ ~28-32 ppm). |

| FT-IR (cm⁻¹) | - N-H stretching vibration (~3300-3500 cm⁻¹).- C=O stretching vibration of the ester (~1700-1730 cm⁻¹).- Aromatic C=C and C=N stretching vibrations (~1400-1600 cm⁻¹).- C-N stretching vibrations (~1200-1350 cm⁻¹).- C-Br stretching vibration (~500-600 cm⁻¹). |

| Mass Spec. | - A molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2). |

For the precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate , the following experimental data has been reported:

-

¹H NMR (400.0 MHz, DMSO-d6): δ 3.85 (s, 3H), 7.55 (br s, 2H), 8.42 (s, 1H) ppm.

-

MS (ES+): m/z 233.

Applications in Drug Discovery: A Building Block for PROTACs

The primary application of this compound in contemporary drug discovery is as a "Protein Degrader Building Block"[3][4]. This positions it as a key intermediate in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a powerful new modality for therapeutic intervention, particularly for targeting proteins that have been traditionally considered "undruggable"[5].

This compound serves as a versatile scaffold for the "linker" component of a PROTAC. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the attachment of a ligand that binds to the target protein. The amino and ester functionalities offer additional points for chemical modification and attachment of the E3 ligase-binding moiety.

The pyrazine core itself is not merely a passive spacer. Its semi-rigid, aromatic nature can influence the overall conformation of the PROTAC, which is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Furthermore, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, potentially contributing to favorable interactions within the binding pockets of the target protein or the E3 ligase.

While specific examples of PROTACs incorporating this compound are not yet prevalent in publicly accessible literature, its availability from commercial suppliers as a designated "Protein Degrader Building Block" underscores its utility and adoption in ongoing drug discovery programs within the pharmaceutical industry and academia.

Conclusion

This compound is a strategically designed chemical entity with significant potential in the field of targeted protein degradation. Its synthesis, while requiring careful execution, is based on well-established synthetic methodologies. The true value of this molecule lies in its functionality as a versatile building block for the construction of PROTAC libraries. As the field of targeted protein degradation continues to expand, the demand for such well-defined and functionalized chemical scaffolds is expected to grow, positioning this compound as an important tool in the development of next-generation therapeutics.

References

- Jain, A., & Sharma, S. (2021). Pyrazine and its derivatives- synthesis and activity-a review. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1335-1353.

-

Diary Directory. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. FCKeditor - Resources Browser [diarydirectory.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is a substituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2] Functional groups such as halogens and amino moieties are known to modulate the biological activity of these heterocyclic systems.[2] A thorough structural characterization of novel pyrazine derivatives is therefore a critical step in drug discovery and development. This guide provides an in-depth analysis of the spectral data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

The structure of this compound contains several key features that give rise to characteristic spectral signatures:

-

Aromatic Pyrazine Ring: A heteroaromatic system with two nitrogen atoms.

-

Bromo Substituent: A halogen atom that influences the electronic environment and is crucial for mass spectrometry analysis due to its isotopic pattern.

-

Methylamino Group: A secondary amine directly attached to the pyrazine ring.

-

Methyl Ester Group: A carboxylate ester functional group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4][5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals. The predicted chemical shifts (in ppm) are based on the spectrum of methyl 3-amino-6-bromopyrazine-2-carboxylate (in DMSO-d₆) and anticipated inductive effects of the N-methyl group.[3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrazine-H | ~8.5 | Singlet | 1H | Aromatic proton on the pyrazine ring (H-5) |

| NH | ~7.6 | Broad Singlet | 1H | Amine proton |

| OCH₃ | ~3.9 | Singlet | 3H | Methyl ester protons |

| NCH₃ | ~3.1 | Doublet | 3H | Methylamino protons |

Data Interpretation: ¹H NMR

-

Pyrazine Proton (H-5): The lone proton on the pyrazine ring is expected to appear as a sharp singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the bromine atom.

-

Amine Proton (NH): The proton on the nitrogen of the methylamino group is expected to be a broad singlet due to quadrupole broadening from the nitrogen and exchange with residual water in the solvent. It will likely show coupling to the adjacent methyl protons, resulting in a quartet upon irradiation of the methyl group.

-

Methyl Ester Protons (OCH₃): This will be a sharp singlet, as these protons are not coupled to any other protons in the molecule. Its downfield shift is due to the deshielding effect of the adjacent carbonyl and oxygen atoms.

-

Methylamino Protons (NCH₃): These protons are expected to appear as a doublet due to coupling with the NH proton. The coupling constant (³J) is typically around 5 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~165 | Ester carbonyl carbon |

| C-NHCH₃ | ~155 | Pyrazine carbon attached to the methylamino group (C-3) |

| C-COOCH₃ | ~145 | Pyrazine carbon attached to the ester group (C-2) |

| C-Br | ~135 | Pyrazine carbon attached to the bromine (C-6) |

| C-H | ~130 | Pyrazine carbon attached to the proton (C-5) |

| OCH₃ | ~53 | Methyl ester carbon |

| NCH₃ | ~28 | Methylamino carbon |

Experimental Protocol: NMR Spectroscopy[4][6]

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4]

-

Filtering: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[5]

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected to produce the final spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.[7]

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amine |

| ~3050 | Weak | C-H Stretch | Aromatic C-H |

| ~2950 | Weak | C-H Stretch | sp³ C-H (methyl) |

| ~1720 | Strong, Sharp | C=O Stretch | Ester |

| ~1600, ~1480 | Medium-Strong | C=C and C=N Stretch | Aromatic Pyrazine Ring |

| ~1250 | Strong | C-O Stretch | Ester |

| ~1100 | Medium | C-N Stretch | Aromatic Amine |

| Below 800 | Medium-Strong | C-Br Stretch | Aryl Halide |

Data Interpretation: IR

-

N-H Stretch: A secondary amine typically shows a single, sharp absorption band in the region of 3300-3500 cm⁻¹.[8] This is a key indicator of the methylamino group.

-

C=O Stretch: The ester carbonyl group will produce a very strong and sharp peak around 1720 cm⁻¹, which is a highly characteristic absorption.[7]

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyrazine ring will appear in the 1400-1600 cm⁻¹ region.

-

C-O and C-N Stretches: The C-O stretch of the ester and the C-N stretch of the aromatic amine will be present in the fingerprint region (below 1500 cm⁻¹).

-

C-Br Stretch: The carbon-bromine bond vibration is expected at lower wavenumbers, typically below 800 cm⁻¹.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)[1][9][10]

-

Sample and KBr Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[9] The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][10] A vacuum can be applied to the die to remove trapped air and moisture.[9]

-

Background Spectrum: Obtain a background spectrum of a pure KBr pellet to account for any atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of compound, as it typically keeps the molecule intact.[11][12]

Predicted Mass Spectrum Data (ESI-MS)

| m/z | Ion | Comments |

| 246/248 | [M+H]⁺ | Molecular ion peak (protonated). The two peaks of approximately equal intensity are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). |

| 215/217 | [M+H - OCH₃]⁺ | Loss of a methoxy radical from the ester. |

| 187/189 | [M+H - COOCH₃]⁺ | Loss of the entire methyl ester group. |

Data Interpretation: MS

-

Molecular Ion Peak: The most critical feature will be the protonated molecular ion peak, [M+H]⁺. Due to the presence of a bromine atom, this will appear as a pair of peaks (an isotopic doublet) at m/z 246 and 248, with nearly equal abundance, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[13] This pattern is a definitive indicator of a monobrominated compound.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for this molecule would likely involve the loss of the ester group.[14][15] The loss of the methoxy group (-OCH₃) would result in a fragment at m/z 215/217. The loss of the entire carbomethoxy group (-COOCH₃) would lead to a fragment at m/z 187/189.

Caption: General workflow for ESI-MS analysis.

Experimental Protocol: ESI-MS[11][16]

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent mixture compatible with ESI, such as methanol/water with a small amount of formic acid (0.1%) to facilitate protonation.

-

Infusion: The sample solution is introduced into the mass spectrometer's ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets.

-

Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[16]

-

Mass Analysis and Detection: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. While this guide is based on predictive analysis and data from a close analog, the principles of spectral interpretation and the experimental protocols described herein are fundamental to the analytical workflow for novel small molecules in a drug discovery and development setting. Each technique offers complementary information, and together they form a powerful toolkit for the modern research scientist.

References

-

Shimadzu. KBr Pellet Method. Available from: [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available from: [Link]

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available from: [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

-

Kintek Solution. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. Available from: [Link]

-

Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available from: [Link]

-

University of Colorado Boulder. IR: amines. Available from: [Link]

-

AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available from: [Link]

-

Portland Press. NMR Spectra of Simple Heterocycles. Available from: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

-

Wikipedia. Electrospray ionization. Available from: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available from: [Link]

-

ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

-

DTIC. High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Bean. Available from: [Link]

-

YouTube. How to Prepare and Run a NMR Sample. Available from: [Link]

-

MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available from: [Link]

-

The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

Dr. T's Chemistry. INFRARED SPECTROSCOPY (IR). Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. azom.com [azom.com]

- 3. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 10. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scienceready.com.au [scienceready.com.au]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the strategic design of molecular entities that can modulate biological processes with high specificity and efficacy is paramount. Among the diverse chemical scaffolds employed in this endeavor, nitrogen-containing heterocycles, particularly pyrazine derivatives, have garnered significant attention for their versatile chemical reactivity and profound biological activities. This guide focuses on a key exemplar of this class: Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate .

With its distinct substitution pattern, this molecule has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its classification as a "Protein Degrader Building Block" by various chemical suppliers underscores its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This guide aims to provide a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis and drug development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN₃O₂ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| CAS Number | 13457-23-3 | [1] |

| Melting Point | 181.5-183.5 °C | |

| Boiling Point | 312.2 ± 42.0 °C (Predicted) | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (Commercially available) | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2] |

These properties indicate that this compound is a stable, solid compound under standard laboratory conditions, facilitating its handling and storage. Its defined melting point range suggests a crystalline nature and high purity, which is critical for reproducible results in subsequent synthetic transformations.

Spectral Characterization: Elucidating the Molecular Structure

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the methylamino group, and the methyl ester.

-

Aromatic Proton (C₅-H): A singlet is anticipated in the aromatic region (δ 7.5-8.5 ppm). The exact chemical shift will be influenced by the electronic effects of the adjacent bromo and nitrogen atoms.

-

Methylamino Group (N-CH₃ and N-H): The methyl group will likely appear as a doublet in the upfield region (δ 2.8-3.2 ppm) due to coupling with the adjacent N-H proton. The N-H proton itself is expected to be a broad singlet or a quartet, with its chemical shift being solvent-dependent.

-

Methyl Ester (O-CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl ester group is expected around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically between δ 160-170 ppm.

-

Aromatic Carbons: The four carbons of the pyrazine ring will appear in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen and bromine atoms will have distinct chemical shifts.

-

Methylamino Carbon (N-CH₃): The carbon of the methylamino group is expected to be in the upfield region, likely between δ 25-35 ppm.

-

Methyl Ester Carbon (O-CH₃): The carbon of the methyl ester will appear around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Aromatic C-H stretching vibrations will likely appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is anticipated around 1720-1740 cm⁻¹.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 246.06 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound typically involves a multi-step sequence starting from commercially available pyrazine precursors. While a specific, detailed experimental protocol for this exact molecule is not widely published, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyrazine rings.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Causality:

-

Bromination: The initial step involves the electrophilic bromination of Methyl 3-aminopyrazine-2-carboxylate. The use of N-bromosuccinimide (NBS) is a common and effective method for the regioselective bromination of electron-rich aromatic rings. The amino group at the 3-position activates the pyrazine ring towards electrophilic attack, directing the bromine to the 6-position.

-

Conversion of the Amino Group: To introduce the methylamino group at the 3-position, the existing amino group must first be converted into a suitable leaving group. A standard approach is a Sandmeyer-type reaction, where the amino group is diazotized with a nitrite source (e.g., sodium nitrite in acidic conditions) to form a diazonium salt. This intermediate can then be treated with a halide source (e.g., cuprous chloride) to yield the 3-chloro derivative.

-

Nucleophilic Aromatic Substitution (SₙAr): The final step involves the nucleophilic aromatic substitution of the 3-chloro group with methylamine. The electron-withdrawing nature of the pyrazine ring and the presence of the bromo and carboxylate groups facilitate this reaction. The reaction is typically carried out in a suitable solvent with or without a base to neutralize the HCl generated.

Key Aspects of Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups:

-

The Bromo Group: The bromine atom at the 6-position is a versatile handle for further functionalization. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, which is a key strategy in the construction of PROTAC linkers. The electron-deficient nature of the pyrazine ring enhances the reactivity of the bromo group in these transformations.

-

The Methylamino Group: The secondary amine can be a site for acylation or alkylation, allowing for the attachment of linkers or other molecular fragments. Its nucleophilicity can be modulated by the electronic nature of the pyrazine ring.

-

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which provides another point of attachment for linkers through amide bond formation. Alternatively, it can be reduced to an alcohol or converted to other functional groups.

Applications in Drug Discovery: A Gateway to Targeted Protein Degradation

The primary application of this compound in contemporary drug discovery is as a key intermediate in the synthesis of PROTACs.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile scaffold for the elaboration of the linker and the attachment of either the POI ligand or the E3 ligase ligand.

Caption: Schematic representation of a PROTAC, highlighting the role of the pyrazine building block.

The bromine atom on the pyrazine ring is typically exploited for a cross-coupling reaction to attach a larger fragment of the linker or one of the ligands. The methylamino and methyl ester groups provide additional handles for chemical modification, allowing for precise control over the length, rigidity, and physicochemical properties of the linker, which are critical for optimal ternary complex formation and subsequent protein degradation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not universally available, general guidelines for handling similar halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended.[2]

For detailed safety information, it is imperative to consult the material safety data sheet provided by the specific supplier.

Conclusion: A Versatile Tool for Innovative Drug Design

This compound represents a quintessential example of a modern chemical building block that is enabling significant advances in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for medicinal chemists, particularly those working in the exciting field of targeted protein degradation. As the quest for novel therapeutics continues, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

-

CP Lab Safety. This compound, min 98%, 250 mg. [Link]

-

PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]

-

Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

-

DIARY directory. This compound. [Link]

-

Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]

Sources

An In-Depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: A Core Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. Its structural features make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document will delve into the synthesis, characterization, and critical applications of this pyrazine derivative, with a focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs). The insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Pyrazine Scaffold in Drug Discovery

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Pyrazine derivatives exhibit a wide range of biological activities, and their unique electronic and steric properties make them attractive components in the design of novel therapeutic agents.[1] In recent years, the strategic functionalization of the pyrazine ring has led to the development of compounds with applications in oncology, infectious diseases, and beyond.

This compound (CAS No. 13457-23-3) has emerged as a key intermediate, particularly noted for its classification as a "Protein Degrader Building Block".[2] This designation points to its utility in the synthesis of PROTACs, a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4] PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

This guide will provide a detailed examination of this compound, from its synthesis and characterization to its application as a cornerstone in the development of next-generation therapeutics.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the commercially available Methyl 3-aminopyrazine-2-carboxylate. The overall synthetic pathway involves two key transformations: bromination of the pyrazine ring and subsequent methylation of the amino group.

Synthesis of the Precursor: Methyl 3-amino-6-bromopyrazine-2-carboxylate

The initial step is the selective bromination of Methyl 3-aminopyrazine-2-carboxylate at the 6-position. This is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol:

-

To a solution of Methyl 3-aminopyrazine-2-carboxylate in a suitable organic solvent (e.g., acetonitrile), add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate as a solid.

Causality of Experimental Choices:

-

N-bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for avoiding over-bromination or unwanted side reactions on the electron-rich pyrazine ring.

-

Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the starting material and for its compatibility with the reaction conditions.

Synthesis of this compound

The final step involves the methylation of the 3-amino group of the precursor. A common and effective method for this transformation is direct alkylation using a methylating agent like methyl iodide in the presence of a non-nucleophilic base.[5]

Experimental Protocol:

-

Dissolve Methyl 3-amino-6-bromopyrazine-2-carboxylate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the amino group.

-

Slowly add methyl iodide (CH₃I) to the reaction mixture at room temperature.

-

Stir the reaction for several hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain this compound.

Causality of Experimental Choices:

-

Methyl Iodide: A highly reactive and efficient methylating agent.

-

Potassium Carbonate/Sodium Hydride: These bases are used to deprotonate the amino group, making it a more potent nucleophile for the reaction with methyl iodide. The choice of base depends on the desired reactivity and reaction conditions.

-

Polar Aprotic Solvent: Solvents like DMF or acetone are used to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

Characterization Data

The structural integrity and purity of this compound should be confirmed using a suite of analytical techniques.

| Property | Value | Reference |

| CAS Number | 13457-23-3 | [2] |

| Molecular Formula | C₇H₈BrN₃O₂ | [2] |

| Molecular Weight | 246.06 g/mol | [2] |

| Appearance | Expected to be a solid | |

| Purity | ≥98% (commercially available) | [2] |

Spectroscopic Data (Predicted):

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the N-methyl protons (~3.1 ppm), a singlet for the pyrazine ring proton, and a broad singlet for the N-H proton.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrazine ring, and the two methyl carbons are anticipated.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of bromine.

Application in Targeted Protein Degradation

The primary application of this compound is as a versatile building block in the synthesis of PROTACs. Its structure contains several key features that make it highly valuable for this purpose.

Figure 1: Functional group analysis of this compound and its utility in PROTAC synthesis.

Role as a Synthetic Handle

The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide variety of substituents through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the attachment of a ligand that will bind to the protein of interest.

Linker Attachment Point

The methylamino group at the 3-position provides a nucleophilic site for the attachment of the linker, which is a critical component of a PROTAC that connects the target protein-binding ligand to the E3 ligase-binding ligand. The linker's length and composition are crucial for the formation of a stable ternary complex and subsequent protein degradation.[3]

Modifiable Ester Group

The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be used to form an amide bond, providing another point of attachment for the linker or for further modification of the molecule to optimize its physicochemical properties and biological activity.

Figure 2: A generalized workflow for the synthesis of a PROTAC utilizing this compound.

Conclusion and Future Perspectives

This compound is a strategically designed chemical entity that holds significant promise for the advancement of targeted protein degradation. Its inherent functionalities provide medicinal chemists with a versatile platform for the modular synthesis of complex PROTAC molecules. As the field of targeted protein degradation continues to evolve and tackle an increasing number of "undruggable" targets, the demand for well-characterized and adaptable building blocks like this pyrazine derivative will undoubtedly grow. Future research will likely focus on exploring the full synthetic potential of this compound and its incorporation into novel PROTAC designs targeting a diverse array of disease-relevant proteins.

References

-

PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]

-

Foucher, C., et al. (1993). 3-Amino-1-methylpyrazin-1-ium iodide. Acta Crystallographica Section C: Crystal Structure Communications, 49(11), 1959-1961. [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4241. [Link]

-

DIARY directory. This compound. [Link]

- Google Patents. (1996).

- Google Patents. (2012). EP2511844A2 - Advanced drug development and manufacturing.

- Google Patents. (2018). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.

-

Johnstone, R. A. W., et al. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224. [Link]

-

CP Lab Safety. This compound, min 98%, 250 mg. [Link]

-

PubChemLite. Methyl 6-bromo-3-chloropyrazine-2-carboxylate (C6H4BrClN2O2). [Link]

-

Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

-

Gadd, M. S., et al. (2017). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry, 60(19), 8269–8280. [Link]

- Google Patents. (2009).

-

Ren, R. (2023, December 30). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Bitesize Bio. [Link]

-